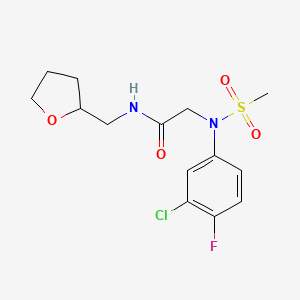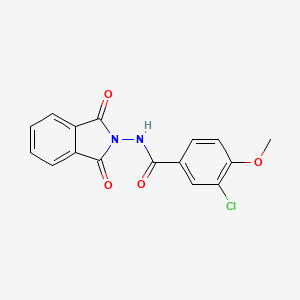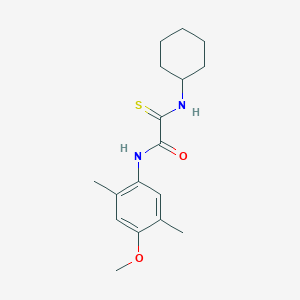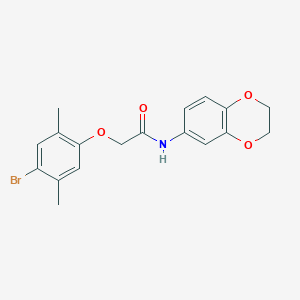![molecular formula C18H17F3INO2 B4210107 N-[4-iodo-2-(trifluoromethyl)phenyl]-4-(2-methylpropoxy)benzamide](/img/structure/B4210107.png)
N-[4-iodo-2-(trifluoromethyl)phenyl]-4-(2-methylpropoxy)benzamide
Vue d'ensemble
Description
N-[4-iodo-2-(trifluoromethyl)phenyl]-4-(2-methylpropoxy)benzamide is an organic compound characterized by the presence of iodine, trifluoromethyl, and isobutoxy groups attached to a benzamide core
Méthodes De Préparation
The synthesis of N-[4-iodo-2-(trifluoromethyl)phenyl]-4-(2-methylpropoxy)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Nitration and Reduction:
Substitution Reactions:
Formation of Benzamide: The final step involves the formation of the benzamide structure by reacting the substituted aromatic compound with isobutoxybenzoyl chloride under basic conditions.
Analyse Des Réactions Chimiques
N-[4-iodo-2-(trifluoromethyl)phenyl]-4-(2-methylpropoxy)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to form carbon-carbon bonds with other aromatic compounds.
Applications De Recherche Scientifique
N-[4-iodo-2-(trifluoromethyl)phenyl]-4-(2-methylpropoxy)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of N-[4-iodo-2-(trifluoromethyl)phenyl]-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity. The iodine atom may also play a role in the compound’s biological activity by participating in halogen bonding interactions with target molecules .
Comparaison Avec Des Composés Similaires
N-[4-iodo-2-(trifluoromethyl)phenyl]-4-(2-methylpropoxy)benzamide can be compared with other similar compounds such as:
4-Iodo-2-(trifluoromethyl)benzonitrile: This compound shares the trifluoromethyl and iodine groups but differs in the presence of a nitrile group instead of the benzamide structure.
Flubendiamide: Another compound with a trifluoromethyl group, used as an insecticide.
4-(trifluoromethyl)phenol: A simpler compound with only the trifluoromethyl group attached to a phenol ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-[4-iodo-2-(trifluoromethyl)phenyl]-4-(2-methylpropoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3INO2/c1-11(2)10-25-14-6-3-12(4-7-14)17(24)23-16-8-5-13(22)9-15(16)18(19,20)21/h3-9,11H,10H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMULJKYMSLNAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 1-[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]-1H-indole-3-carboxylate](/img/structure/B4210029.png)
![N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]-4-(morpholin-4-yl)-3-nitrobenzamide](/img/structure/B4210036.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4210047.png)
![N-(2-methyl-3-nitrophenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4210055.png)

![1-[3-(2-Iodo-4-methylphenoxy)propylamino]propan-2-ol;oxalic acid](/img/structure/B4210067.png)

![methyl 7-(2-furyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4210084.png)
![N-(2-chlorophenyl)-3-[5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B4210086.png)
![1-[2-[4-(4-Benzylpiperazin-1-yl)butoxy]phenyl]propan-1-one;oxalic acid](/img/structure/B4210110.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~1~-[4-(cyanomethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4210122.png)
![N-[1-[4-ethyl-5-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]ethyl]-4-methoxybenzamide](/img/structure/B4210129.png)

